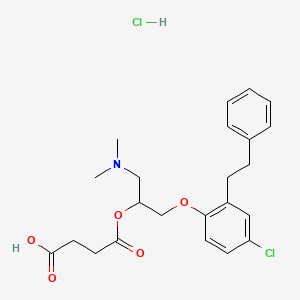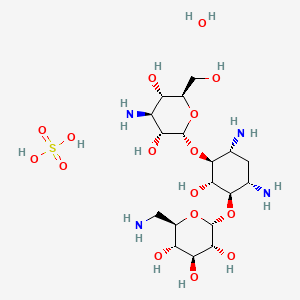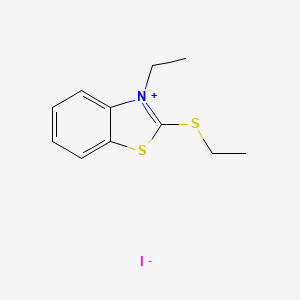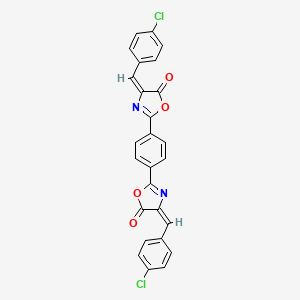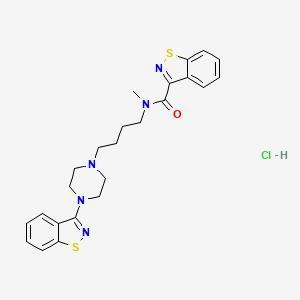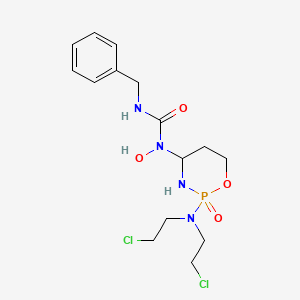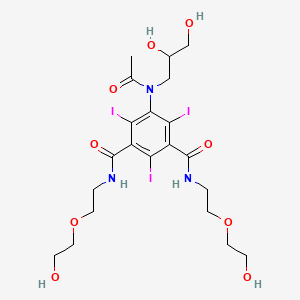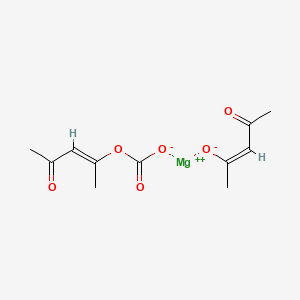
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O')magnesium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium is a complex organometallic compound with a unique structure that includes both hydroxypent-3-en-2-onato and oxobut-1-enyl hydrogen carbonato ligands coordinated to a central magnesium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium typically involves the reaction of magnesium salts with the corresponding organic ligands under controlled conditions. One common method involves the use of magnesium chloride and the organic ligands in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of magnesium and its ligands.
Reduction: Reduction reactions can lead to the formation of reduced forms of the ligands.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of magnesium complexes, while reduction may produce simpler organic compounds.
科学的研究の応用
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: In industrial settings, it can be used in the synthesis of advanced materials and as a component in specialized coatings and adhesives.
作用機序
The mechanism of action of (4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium involves its interaction with molecular targets through coordination chemistry. The magnesium center can coordinate with various substrates, facilitating catalytic reactions. The ligands can also participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Magnesium acetylacetonate: Similar in structure but with different ligands.
Magnesium bis(2,4-pentanedionate): Another magnesium complex with different organic ligands.
Magnesium salicylate: Contains magnesium coordinated to salicylate ligands.
Uniqueness
(4-Hydroxypent-3-en-2-onato-O4)(1-methyl-3-oxobut-1-enyl hydrogen carbonato-O’)magnesium is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity
特性
CAS番号 |
97552-52-8 |
|---|---|
分子式 |
C11H14MgO6 |
分子量 |
266.53 g/mol |
IUPAC名 |
magnesium;(Z)-4-oxopent-2-en-2-olate;[(E)-4-oxopent-2-en-2-yl] carbonate |
InChI |
InChI=1S/C6H8O4.C5H8O2.Mg/c1-4(7)3-5(2)10-6(8)9;1-4(6)3-5(2)7;/h3H,1-2H3,(H,8,9);3,6H,1-2H3;/q;;+2/p-2/b5-3+;4-3-; |
InChIキー |
CSJXCZORRWVMKC-FHGIHZOASA-L |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C\C(=O)C)/OC(=O)[O-].[Mg+2] |
正規SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)OC(=O)[O-].[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



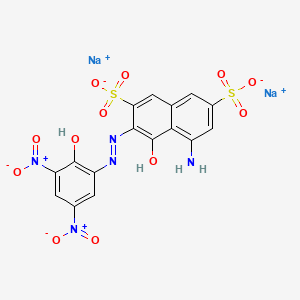
![[(3S,3aR,6S,6aS)-3-[4-(2,3,4-trimethoxybenzoyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12698367.png)

